General Synthesis Strategy: These compounds are typically synthesized by a condensation and cyclization reaction between a substituted 1,2-phenylenediamine and a substituted benzaldehyde [, , , ].
Variations in Substituents: The specific substituents on the phenyl rings can be varied to fine-tune the pharmacological properties of the resulting compound. For example, the presence of electron-donating groups like methoxy groups can enhance activity [, ].
Multistep Synthesis: The synthesis often involves multiple steps, starting from readily available starting materials [].
Molecular Structure Analysis
X-ray Crystallography: The molecular structure of some derivatives has been determined using X-ray crystallography, confirming the assigned structure and providing insights into the conformation of the seven-membered diazepine ring and the cyclohexene ring [, ].
Conformation: These molecules typically adopt a conformation where the seven-membered diazepine ring has a distorted boat conformation, and the cyclohexene ring has a 1,2-diplanar conformation [].
Applications
Pharmaceutical Research: Dibenzo[b,e][1,4]diazepin-1-ones have been extensively studied for their potential use in treating a variety of central nervous system disorders, including anxiety, epilepsy, and insomnia [, ].
Structure-Activity Relationship Studies: Researchers are actively investigating the relationship between the structure of these compounds and their biological activity to design more potent and selective drugs [].
Compound Description: This compound is a benzodiazepine derivative with tranquilizing, muscle relaxant, and antispasmodic properties. Its crystal structure confirms a cis junction between the benzodiazepine and cyclohexene rings, with the seven-membered ring in a distorted boat conformation and the cyclohexene ring in a 1,2-diplanar conformation [].
11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones
Compound Description: This series of compounds represents a range of derivatives with substitutions at the ortho, meta, and para positions of the phenyl ring attached to the 11th position of the dibenzo[b,e][1,4]diazepin-1-one core. These compounds were synthesized and characterized for potential pharmacological activity in the central nervous system [].
11-[(o-; and p-substituted)-phenyl]-8-[(o-; m-;p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1h-dibenzo[b,e][1,4]diazepin-l-ones
Compound Description: This series explores substitutions on both the phenyl ring at the 11th position and incorporates a (methoxy)phenylthio group at the 8th position of the dibenzo[b,e][1,4]diazepin-1-one core []. These modifications aim to investigate their potential pharmacological properties.
3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones
Compound Description: This series investigates the effects of introducing a (methoxy)phenoxy group at the 8th position and various substitutions (represented by R) at the ortho and para positions of the phenyl ring at the 11th position of the dibenzo[b,e][1,4]diazepin-1-one core. These modifications are designed to explore potential biological and pharmacological activities, particularly as anticonvulsants and in schizophrenia treatment [].
Compound Description: This compound is a 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivative. The crystal structure of this compound was determined by X-ray single-crystal diffraction [].
Compound Description: This compound showed potent antagonistic activity against 1-deoxy-D-xylulose-5-phosphate reductoisomerase, an enzyme involved in the isoprenoid synthesis pathway in the malaria parasite, with an IC50 value in the micromolar range [].
Compound Description: This compound displayed potent antagonistic activity against 1-deoxy-D-xylulose-5-phosphate reductoisomerase, with an IC50 value in the micromolar range, marking it as a potential lead for antimalarial drug development [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.